B1574722 MPC-2130

MPC-2130

Cat. No.: B1574722
Attention: For research use only. Not for human or veterinary use.
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Description

MPC-2130 is a potent and selective small molecule inhibitor currently under investigation for its ability to modulate key cellular pathways. Its primary research value lies in its targeted mechanism of action, which makes it a valuable tool for studying signal transduction, gene expression, and programmed cell death in vitro . Researchers are exploring its potential applications in oncology and other areas of cellular biology where the specific pathway it inhibits plays a critical role. To ensure the integrity of research, this product is supplied with detailed handling and storage information. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MPC2130;  MPC-2130;  MPC 2130.

Origin of Product

United States

Mechanistic Dissection of Mpc 2130 S Biological Activities

Elucidation of Apoptosis Induction Pathways

Early investigations into the anticancer properties of MPC-2130 revealed its function as a broad-acting inducer of apoptosis. myriad.com This fundamental characteristic positions the compound as a subject of interest for understanding targeted cancer cell death. The following sections delve into the specific molecular events that are hallmarks of apoptosis and are presumed to be modulated by this compound.

Molecular Events Triggering Programmed Cell Death

The process of apoptosis is a tightly regulated cascade of molecular events. While specific data on this compound's direct influence on each of these steps is not extensively detailed in available literature, the established framework of apoptosis provides a roadmap for its likely mechanism of action.

A key early indicator of apoptosis is the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane. This event serves as an "eat me" signal to phagocytic cells. It is anticipated that cells treated with this compound would exhibit a significant increase in externalized phosphatidylserine, a phenomenon typically quantified by annexin V binding assays.

The intrinsic pathway of apoptosis is heavily dependent on the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. This release is a critical step that initiates the downstream activation of the caspase cascade. Preclinical data suggesting this compound's role as an apoptosis inducer implies that it likely triggers this mitochondrial event.

Upon its release from the mitochondria, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9. This sets off a cascade of effector caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis, cleaving a multitude of cellular substrates. The apoptotic activity of this compound is expected to be dependent on the activation of this caspase cascade.

The final stages of apoptosis are characterized by dramatic morphological changes within the nucleus, including chromatin condensation and the fragmentation of DNA into oligonucleosomal-sized fragments. These events are direct consequences of the activation of effector caspases and endonucleases. It is hypothesized that treatment with this compound would lead to these characteristic nuclear changes in target cells.

Specificity of Apoptotic Mechanisms Compared to Broad-Acting Inducers

The description of this compound as a "broad-acting inducer of apoptosis" suggests its effects may be comparable to other well-known apoptosis inducers used in preclinical research. myriad.com However, without direct comparative studies, the precise specificity and mechanistic nuances of this compound in relation to other inducers remain an area for further investigation.

Interactive Data Table: Hallmarks of Apoptosis Potentially Induced by this compound

Apoptotic EventDescriptionExpected Observation with this compound Treatment
Phosphatidylserine ExternalizationTranslocation of a phospholipid from the inner to the outer cell membrane.Increased binding of annexin V to the cell surface.
Cytochrome C ReleaseRelease of a key protein from the mitochondria into the cytoplasm.Detection of cytochrome c in the cytosolic fraction of treated cells.
Caspase Cascade ActivationSequential activation of a family of proteases that execute apoptosis.Increased cleavage and activity of caspases (e.g., caspase-3, -9).
Nuclear Condensation & DNA FragmentationCompaction of chromatin and cleavage of DNA into smaller fragments.Visible changes in nuclear morphology and a characteristic "ladder" pattern on a DNA gel.

Analysis of Matrix Metalloproteinase (MMPs) Inhibition

The chemical compound this compound, developed by Myriad Pharmaceuticals, has been investigated for its potential as an antineoplastic agent. gcs-web.comnih.gov While primarily characterized as a broad-acting inducer of apoptosis, its classification also extends to the realm of matrix metalloproteinase (MMP) inhibition. nih.govmyriad.com However, the precise details of its interaction with MMPs remain largely undisclosed in publicly available scientific literature.

Identification of Targeted MMP Subfamilies and Isoforms

While this compound is mentioned in the context of MMP inhibition, specific information regarding the MMP subfamilies and isoforms it targets is not available in the reviewed literature. nih.govCurrent time information in Salt Lake City, UT, US. One source explicitly categorizes the MMP target of this compound as "Unknown". nih.govCurrent time information in Salt Lake City, UT, US. This lack of specificity is a critical gap in the comprehensive understanding of this compound's mechanism of action.

Interactive Data Table: Investigational MMP Inhibitors and their Targets

CompoundDeveloperHighest PhaseTargeted MMPs
This compound Myriad Pharmaceuticals Phase I Unknown nih.govCurrent time information in Salt Lake City, UT, US.
AZD8955AstraZenecaPhase IICollagenase
PCK3145Ambrilia BiopharmaPhase IIMMP9
ApratastatAmgen/WyethPhase IIMMP1, MMP9, MMP13, TACE
IncyclinideCollaGenex PharmaceuticalsPhase IIMMP2
ABT 518Abbott LaboratoriesPhase IUnknown
MMP12 inhibitorMerck SeronoPhase IMMP12

Impact of MMP Inhibition on Extracellular Matrix Remodeling Processes

Matrix metalloproteinases play a crucial role in the degradation and remodeling of the extracellular matrix (ECM), a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. The inhibition of MMPs can therefore significantly impact processes such as tissue remodeling, cell migration, and angiogenesis, which are vital for tumor growth and metastasis.

Due to the lack of information on the specific MMPs targeted by this compound, its direct impact on extracellular matrix remodeling processes cannot be detailed. The general consequence of MMP inhibition is the reduced degradation of ECM components. This can, in turn, impede the physical pathways necessary for cancer cell invasion and the formation of new blood vessels that supply tumors.

Interplay Between MMP Inhibition and Apoptotic Signaling

This compound is primarily described as a potent, broad-acting inducer of apoptosis, or programmed cell death. nih.gov Its mechanism in this regard is reported to involve the disruption of anti-apoptosis protein complexes. researchgate.net This disruption leads to a cascade of pro-apoptotic events, including the externalization of membrane phosphatidylserine, the release of cytochrome C from mitochondria, activation of caspases, cell condensation, and DNA fragmentation. nih.gov

The interplay between the potential MMP-inhibitory activity of this compound and its established role as an apoptosis inducer is an area that warrants further investigation. Inhibition of certain MMPs has been shown to influence apoptotic signaling pathways. For instance, by preventing the cleavage of certain cell surface receptors or extracellular matrix components, MMP inhibitors can modulate the signals that either promote or prevent apoptosis. However, without specific data on which MMPs this compound targets, any discussion on the interplay remains speculative.

Preclinical studies have demonstrated that this compound exhibits significant cancer cell-killing activity in various cancer cell lines, including ovarian and prostate cancer, as well as lymphoma. gcs-web.com A key characteristic of this compound is its effectiveness in multidrug-resistant (MDR) cancer cell lines, suggesting it is not a substrate for the MDR pumps that often lead to chemotherapy resistance. gcs-web.com

Exploration of Putative Off-Target Interactions and Alternative Mechanisms

There is no publicly available information detailing any putative off-target interactions or alternative mechanisms of action for this compound beyond its role as an apoptosis inducer and its general classification as an MMP inhibitor. The primary mechanism of action described for this compound is the induction of apoptosis through the disruption of anti-apoptotic protein complexes. researchgate.net

Preclinical Assessment of Mpc 2130 S Biological Efficacy and Selectivity

In Vitro Cellular Activity Spectrum

The preclinical proapoptotic and cytotoxic activities of MPC-2130 have been comprehensively evaluated across a diverse range of human cell lines, encompassing both hematopoietic and solid tumor models. bidd.group

Cytotoxic and Proapoptotic Activity in Diverse Human Cell Lines

This compound has demonstrated notable cancer cell killing activity across various human cancer cell lines. nih.gov

In the context of hematopoietic malignancies, this compound has shown significant cancer cell killing activity. Specifically, its efficacy has been observed in two distinct lymphoma cell lines: Burkitt's lymphoma (represented by Daudi and Ramos cell lines) and T-cell lymphoma (including H9, Molt-4, and Jurkat cell lines). ntnu.nobidd.groupnih.gov

Table 1: Responsive Hematopoietic Malignancy Cell Lines to this compound

Cell Line TypeSpecific Cell Lines
Burkitt's LymphomaDaudi, Ramos
T-cell LymphomaH9, Molt-4, Jurkat

This compound has also exhibited significant cancer cell killing activity in solid tumor models, particularly in ovarian and prostate cancer cell lines. ntnu.nonih.gov Responsive solid tumor cell lines include OVCAR-3 (ovarian cancer) and LNCaP and PC-3 (prostate cancer). bidd.group Furthermore, preclinical studies involving mice implanted with human ovarian and prostate tumors demonstrated a significant reduction in tumor growth following treatment with this compound. ntnu.nobidd.group

Table 2: Responsive Solid Tumor Cell Lines to this compound

Cell Line TypeSpecific Cell Lines
Ovarian CancerOVCAR-3
Prostate CancerLNCaP, PC-3

Modulation of Multidrug Resistance (MDR) Phenotypes

Multidrug resistance (MDR) is a significant challenge in cancer therapy, often arising from the active efflux of anticancer drugs by cellular pumps. ntnu.no this compound has been investigated for its interaction with these resistance mechanisms. ntnu.no

In vitro studies have characterized this compound as a non-substrate for key multidrug resistance (MDR) pumps, specifically ATP-binding cassette (ABC) transporters. ntnu.nobidd.group These transporters include P-glycoprotein 1 (P-gp, also known as MDR-1 or ABCB1), multidrug resistance-associated protein 1 (MRP1, also known as ABCC1), and breast cancer resistance protein 1 (BCRP1, also known as ABCG2). bidd.group This characteristic suggests that this compound may be effective in treating MDR tumors that overexpress these efflux pumps.

Table 3: this compound Interaction with ABC Transporters

ABC TransporterGene SymbolThis compound Interaction
P-glycoprotein 1ABCB1Non-substrate
MRP1ABCC1Non-substrate
BCRP1ABCG2Non-substrate

This compound has demonstrated equipotent activity in inducing apoptosis in cancer cell lines, irrespective of their expression levels of MDR-1 (Pgp-1), MRP-1, and BCRP-1. bidd.group This indicates that this compound maintains its anticancer activity even in the presence of these multidrug resistance mechanisms. ntnu.nobidd.group Specifically, testing revealed that this compound was equally effective in its anti-cancer activity against both resistant and non-resistant cell lines, further confirming its non-substrate nature for MDR pumps. ntnu.no

In Vivo Preclinical Model Validation (Non-Human Systems)

Preclinical validation of this compound's efficacy and properties has been conducted extensively in non-human systems, primarily using various animal models. These studies aim to provide robust evidence of the compound's potential prior to human clinical trials.

Antitumor Activity in Xenograft Models (e.g., Athymic Nude Mice)

This compound has demonstrated significant antitumor activity in human tumor xenograft models, particularly in athymic nude mice, which are commonly utilized for cancer research due to their immunodeficient status allowing for the engraftment of human tumors myriad.comnih.gov. Studies showed that this compound effectively inhibited the growth of various human tumor xenografts.

In models involving human ovarian cancer (OVCAR-3) xenografts, treatment with this compound resulted in a significant inhibition of tumor growth compared to vehicle-treated controls. Specifically, a regimen of 15 mg/kg administered intravenously once daily for five days, repeated for three cycles, led to a statistically significant reduction in tumor growth (p = 0.004) on Day 19. Furthermore, this treatment significantly increased the time for OVCAR-3 xenografts to reach a volume of 1500 mm³, thereby extending survival at Day 30 (p = 0.014) aacrjournals.org.

Similar efficacy was observed in human prostate cancer (LNCaP) xenograft models. This compound, at a dose of 15 mg/kg administered intravenously once daily for five days, significantly inhibited LNCaP xenograft growth on Day 9 when compared to vehicle treatment (p = 0.0123) aacrjournals.org.

The compound's mechanism of action in these models involves the induction of apoptotic cell death, characterized by several cellular indicators such as phosphatidylserine (B164497) flipping to the outer cell membrane, release of cytochrome C from mitochondria, activation of caspases, cellular condensation, and DNA fragmentation aacrjournals.org.

Table 1: Antitumor Activity of this compound in Xenograft Models

Tumor Type (Cell Line)Animal ModelTreatment Regimen (this compound)Key Efficacy EndpointResult (vs. Vehicle)Statistical Significance
Ovarian Cancer (OVCAR-3)Athymic Nude Mice15 mg/kg; QD x 5 x 3; i.v.Tumor Growth Inhibition (Day 19)Significant Reductionp = 0.004 aacrjournals.org
Ovarian Cancer (OVCAR-3)Athymic Nude Mice15 mg/kg; QD x 5 x 3; i.v.Time to 1500 mm³ Tumor Volume (Day 30)Significantly Increasedp = 0.014 aacrjournals.org
Prostate Cancer (LNCaP)Athymic Nude Mice15 mg/kg; QD x 5; i.v.Tumor Growth Inhibition (Day 9)Significant Reductionp = 0.0123 aacrjournals.org

Comparative Analysis of Efficacy Across Different Tumor Xenograft Types

Preclinical studies have evaluated the efficacy of this compound across a spectrum of human tumor types. The compound demonstrated robust cancer cell killing activity in both solid tumors and hematopoietic-derived malignancies myriad.comgcs-web.com.

Responsive solid tumor cell lines included OVCAR-3 (ovarian cancer), LNCaP, and PC-3 (prostate cancer) aacrjournals.org. For hematopoietic-derived tumors, this compound exhibited activity against T-cell lines such as H9, Molt-4, and Jurkat, as well as Burkitt's lymphomas, including Daudi and Ramos cell lines aacrjournals.org. These findings highlight this compound's broad-spectrum proapoptotic activity across diverse cancer types myriad.comaacrjournals.org.

Table 2: Responsive Tumor Cell Lines to this compound in Preclinical Studies

Tumor TypeResponsive Cell Lines
Ovarian CancerOVCAR-3 aacrjournals.org
Prostate CancerLNCaP, PC-3 aacrjournals.org
T-cell LymphomaH9, Molt-4, Jurkat aacrjournals.org
Burkitt's LymphomaDaudi, Ramos aacrjournals.org

Preclinical Brain Compartment Penetration Characteristics

An important characteristic identified for this compound in preclinical studies is its significant brain penetration myriad.com. This property is crucial for potential therapeutic applications involving central nervous system (CNS) tumors or metastases. In vitro studies indicated that this compound is not a substrate for multidrug resistance (MDR) pumps myriad.com. The non-susceptibility to MDR pumps, such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins, is a key factor contributing to enhanced drug delivery across the blood-brain barrier (BBB), as these efflux transporters often limit the entry of therapeutic agents into the brain parenchyma myriad.comacs.org.

Investigation of Systemic Biological Effects in Animal Models

Beyond its direct antitumor effects, investigations into the systemic biological effects of this compound in animal models have included pharmacokinetic profiling. In male Nu/+ mice, following a single intravenous injection of 10 mg/kg, the exposure, as estimated by the area under the curve from time zero to infinity (AUC(0-inf)), was determined to be 17833 hr*ng/mL. The terminal elimination half-life of this compound in these mice was approximately 6.0 hours aacrjournals.org. These pharmacokinetic parameters provide insight into the systemic disposition of the compound in a living system.

Table 3: Pharmacokinetic Profile of this compound in Male Nu/+ Mice

ParameterValue
Dose (i.v.)10 mg/kg aacrjournals.org
AUC(0-inf)17833 hr*ng/mL aacrjournals.org
Terminal Elimination Half-life~6.0 hours aacrjournals.org

Advanced Methodological Approaches and Theoretical Frameworks for Mpc 2130 Research

Development and Optimization of In Vitro Functional Assays for Mechanistic Studies

To meticulously dissect the molecular mechanism of MPC-2130, a series of optimized in vitro functional assays are indispensable. Given that this compound is characterized as a broad-acting inducer of apoptosis, the primary assays are designed to quantify and characterize the apoptotic process in various cancer cell lines.

Initial preclinical studies have demonstrated the proapoptotic activity of this compound in solid tumor cell lines such as OVCAR-3 (ovarian) and PC-3 (prostate), as well as in hematopoietic cancer cell lines like Jurkat (T-cell lymphoma) and Daudi (Burkitt's lymphoma) myriad.com. The methodologies to confirm and expand upon these findings would typically involve a panel of assays targeting different stages of apoptosis.

A cornerstone of this in vitro analysis is the Annexin V/Propidium Iodide (PI) assay, which allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry. This assay is predicated on the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane during early apoptosis, to which fluorescently labeled Annexin V binds with high affinity.

Another critical set of assays focuses on the activation of caspases, the key executioners of apoptosis. Fluorogenic or colorimetric assays are employed to measure the activity of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7). The detection of cleaved caspases via Western blotting provides further confirmation of their activation.

To further delineate the apoptotic pathway engaged by this compound, assays to assess mitochondrial involvement are crucial. These include the measurement of mitochondrial membrane potential (ΔΨm) using potentiometric dyes and the quantification of cytochrome c release from the mitochondria into the cytosol, typically by Western blotting of subcellular fractions.

A significant characteristic of this compound is its ability to circumvent multidrug resistance (MDR). This is investigated using specific in vitro assays that assess its interaction with ABC (ATP-binding cassette) transporters, such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP). Bidirectional transport assays using polarized cell monolayers (e.g., Caco-2 or MDCK cells) that overexpress these transporters are standard. The efflux ratio is calculated to determine if the compound is a substrate. The lack of significant efflux indicates that this compound is not actively transported out of the cancer cells by these pumps, a property that is highly desirable for an anticancer agent.

Assay TypePrincipleEndpoint MeasuredCell Lines
Annexin V/PI StainingDetection of phosphatidylserine externalization and membrane integrityPercentage of apoptotic and necrotic cellsOVCAR-3, PC-3, Jurkat, Daudi
Caspase Activity AssaysMeasurement of the activity of key apoptotic proteasesFold-change in caspase-3, -7, -8, -9 activityOVCAR-3, PC-3, Jurkat, Daudi
Mitochondrial Membrane Potential (ΔΨm)Assessment of mitochondrial integrity using potentiometric dyesLoss of mitochondrial membrane potentialOVCAR-3, PC-3, Jurkat, Daudi
Cytochrome c ReleaseDetection of cytochrome c translocation from mitochondria to cytosolPresence of cytochrome c in cytosolic fractionOVCAR-3, PC-3, Jurkat, Daudi
MDR Efflux AssaysMeasurement of bidirectional transport across MDR-expressing cell monolayersEfflux ratio to determine substrate status for P-gp, MRP1, BCRPCaco-2, MDCK-MDR1

Establishment of Robust In Vivo Preclinical Models for Translational Research

The translation of promising in vitro findings for this compound into a clinical context hinges on the establishment of robust and relevant in vivo preclinical models. These models are essential for evaluating the compound's anti-tumor efficacy, pharmacokinetic profile, and for identifying potential biomarkers of response. Given the demonstrated in vitro activity of this compound in ovarian, prostate, and lymphoma cell lines, the development of corresponding xenograft models is a logical and critical step.

The most common approach for solid tumors involves the subcutaneous or orthotopic implantation of human cancer cell lines into immunocompromised mice, such as athymic nude or SCID mice. For instance, to model ovarian cancer, OVCAR-3 cells can be injected intraperitoneally to mimic the peritoneal dissemination characteristic of the disease nih.govnih.gov. For prostate cancer, PC-3 or LNCaP cells can be implanted subcutaneously or orthotopically into the prostate gland of male mice nih.govnih.govresearchgate.netmdpi.com.

Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, are increasingly favored for their ability to better recapitulate the heterogeneity and microenvironment of the original human tumor crownbio.com. The development of lymphoma PDX models would involve the injection of patient-derived lymphoma cells, often intravenously or intraperitoneally, into immunocompromised mice tmc.edu.

Model TypeCancer TypeCell Line/Tissue SourceImplantation SiteKey Readouts
Cell Line-Derived Xenograft (CDX)Ovarian CancerOVCAR-3IntraperitonealTumor burden, ascites volume, survival
Cell Line-Derived Xenograft (CDX)Prostate CancerPC-3, LNCaPSubcutaneous, OrthotopicTumor volume, survival
Patient-Derived Xenograft (PDX)LymphomaPatient tumor tissueIntravenous, IntraperitonealTumor engraftment, survival

Computational Biology and Structural Modeling Perspectives

Computational biology and structural modeling offer powerful in silico tools to accelerate the research and development of compounds like this compound. These approaches provide insights into molecular interactions, guide the optimization of chemical structures, and help in understanding the structural basis of the compound's activity.

Predictive Modeling of Molecular Interactions with Target Proteins

A key application of computational biology in the study of this compound is the prediction of its binding interactions with potential protein targets. Molecular docking simulations are employed to predict the preferred binding mode and affinity of this compound to the three-dimensional structures of proteins involved in the apoptotic pathway or other relevant cellular processes. This can help in identifying direct targets and in understanding the molecular basis of its pro-apoptotic effects.

Given that this compound induces apoptosis, likely targets for docking studies would include anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) or components of the extrinsic apoptosis pathway. Molecular dynamics (MD) simulations can further refine these predictions by providing a dynamic view of the protein-ligand complex, allowing for the assessment of binding stability and the identification of key intermolecular interactions over time.

In Silico Approaches for Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are crucial for the optimization of a lead compound like this compound nih.govrsc.orgnih.gov. SAR studies involve the systematic modification of the chemical structure of this compound and the evaluation of the biological activity of the resulting analogs. This allows for the identification of chemical moieties that are essential for its pro-apoptotic activity and those that can be modified to improve properties such as potency, selectivity, and pharmacokinetic parameters.

QSAR modeling takes this a step further by developing mathematical models that correlate the chemical structures of a series of compounds with their biological activities nih.gov. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to build a predictive model. A robust QSAR model can then be used to predict the activity of virtual or newly synthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening.

Integration of High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling

To gain a comprehensive understanding of the biological effects of this compound, high-throughput screening (HTS) and "omics" technologies are integrated into the research framework. These approaches allow for the large-scale analysis of cellular responses to the compound, providing a global view of its mechanism of action and potential biomarkers.

HTS platforms can be utilized to screen large compound libraries to identify novel apoptosis inducers or to test this compound against a wide panel of cancer cell lines to determine its spectrum of activity nih.govtandfonline.commdpi.comresearchgate.netnih.gov. These screens are often automated and use miniaturized assays to rapidly assess cellular phenotypes such as cell viability, apoptosis induction, or caspase activation.

Omics technologies, such as proteomics and metabolomics, provide a systems-level view of the cellular changes induced by this compound. Proteomic profiling, often performed using mass spectrometry, can identify changes in the expression and post-translational modification of thousands of proteins in response to this compound treatment aacrjournals.orgspandidos-publications.comresearchgate.netacs.orgmdpi.com. This can reveal novel targets and pathways affected by the compound.

Metabolomic analysis, on the other hand, provides a snapshot of the metabolic state of the cell by quantifying hundreds to thousands of small molecule metabolites nih.govnih.govrsc.orgresearchgate.netmdpi.com. Changes in the metabolome following treatment with this compound can provide insights into the metabolic pathways that are perturbed and may reveal metabolic vulnerabilities that can be exploited for therapeutic benefit, particularly in the context of multidrug resistance.

TechnologyApplication for this compound ResearchPotential Insights
High-Throughput Screening (HTS)Screening against a large panel of cancer cell linesDetermination of the spectrum of anticancer activity
ProteomicsProfiling of protein expression changes in response to treatmentIdentification of downstream targets and affected signaling pathways
MetabolomicsAnalysis of metabolic alterations in treated cancer cellsUnderstanding of metabolic reprogramming and identification of metabolic biomarkers

Future Directions and Unexplored Avenues in Mpc 2130 Academic Inquiry

Deeper Investigation into Downstream Signaling Cascades of Apoptosis Induction

While MPC-2130 is known to induce core apoptotic events, a detailed understanding of the specific downstream signaling cascades activated or modulated by the compound is still emerging. Future research should aim to dissect the intricate network of protein-protein interactions, post-translational modifications, and enzymatic activities that culminate in cell death.

Key Research Areas:

Kinetics and Specificity of Caspase Activation: A comprehensive analysis of the temporal activation of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) in response to this compound across diverse cell types is crucial. This could involve quantitative proteomics (e.g., phosphoproteomics) to identify novel caspase substrates beyond the conventionally known ones cancer.govcreative-diagnostics.com.

Mitochondrial Dynamics and Permeabilization: While cytochrome C release is observed, a deeper dive into how this compound impacts mitochondrial outer membrane permeabilization (MOMP) is warranted. This includes investigating the involvement of Bcl-2 family proteins (e.g., Bax, Bak activation; Bcl-xL, Mcl-1 inhibition) and the role of mitochondrial fission and fusion dynamics in the apoptotic process.

Cross-talk with Other Cell Death Pathways: Exploring potential interplay or synergy between this compound-induced apoptosis and other forms of regulated cell death, such as necroptosis or ferroptosis, could reveal novel vulnerabilities or resistance mechanisms.

Prospective Data Table: Apoptotic Marker Dynamics Post-MPC-2130 Treatment (Hypothetical Data for Future Research)

Apoptotic MarkerExpected Change (Future Observation)Measurement TechniqueTime Point (Hours)
Caspase-3 ActivitySignificant IncreaseFluorometric Assay, Western Blot4, 8, 12, 24
Cytochrome C ReleaseCytosolic AccumulationImmunofluorescence, Cell Fractionation8, 12, 24
PARP CleavageIncreaseWestern Blot12, 24, 48
Phosphatidylserine (B164497) ExternalizationIncrease (Early Apoptosis)Annexin V Staining (Flow Cytometry)4, 8, 12
Mitochondrial Membrane PotentialDecreaseJC-1 or TMRM Staining (Flow Cytometry)6, 12, 24

Identification of Novel Binding Partners and Upstream Regulatory Elements

The fact that the "exact mechanism of action has yet to be fully elucidated" for this compound highlights a significant gap in understanding its primary molecular targets cancer.gov. Identifying the direct binding partners of this compound is paramount for unraveling its precise mechanism and designing more potent or selective derivatives.

Key Research Areas:

Direct Target Identification: Employing advanced chemical proteomics approaches, such as affinity purification coupled with mass spectrometry (AP-MS) using modified this compound probes, or thermal proteome profiling (TPP), could reveal the direct protein targets of the compound.

Upstream Signaling Modulators: Investigating cellular pathways or regulatory elements that influence the efficacy of this compound is essential. This could involve high-throughput genetic screens (e.g., CRISPR/Cas9 knockout or activation screens) to identify genes whose perturbation sensitizes or confers resistance to this compound.

Metabolic and Lipid Interactions: Given its impact on membrane phosphatidylserine externalization, exploring potential interactions with lipid metabolism pathways or specific membrane components could provide novel insights into its initial cellular engagement cancer.gov.

Prospective Data Table: Potential this compound Binding Partners (Hypothetical for Future Research)

Protein CandidateCellular LocalizationKnown Function (Related to Apoptosis)Method of Identification (Future)Validation Strategy (Future)
Protein XCytosolKinase involved in stress responseAffinity ProteomicssiRNA knockdown, Mutagenesis
Protein YMitochondrial Outer MembraneRegulator of MOMPThermal Proteome ProfilingCo-immunoprecipitation
Protein ZNucleusTranscription factorPhotoaffinity LabelingChromatin Immunoprecipitation

Application of Advanced Imaging Techniques for In Vivo Mechanistic Visualization

While preclinical studies have shown this compound's activity in xenograft mouse models gcs-web.com, the real-time, in vivo visualization of its mechanistic effects at a cellular and subcellular level remains largely unexplored. Advanced imaging techniques offer unprecedented opportunities to observe the dynamic processes of apoptosis induction in living systems.

Key Research Areas:

Live-Cell and Super-Resolution Microscopy: Utilizing live-cell imaging with fluorescent reporters for caspase activity, mitochondrial potential, or membrane integrity could provide dynamic insights into the initiation and progression of apoptosis in response to this compound in real-time. Super-resolution microscopy could further resolve subcellular events, such as changes in mitochondrial morphology or the formation of apoptotic bodies.

Intravital Microscopy: Applying intravital microscopy in animal models could enable direct observation of this compound's effects on tumor cells and their microenvironment in situ, providing insights into drug distribution, target engagement, and the kinetics of cell death within a complex tissue context.

Molecular Imaging (PET/SPECT): Developing radiolabeled versions of this compound or its derivatives for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) could allow for non-invasive tracking of drug biodistribution, accumulation in tumors, and potentially, engagement with its molecular targets in vivo.

Prospective Data Table: Advanced Imaging Techniques for this compound Mechanistic Studies (Future Applications)

Imaging ModalityMechanistic Insight Gained (Future)Key Features for this compound StudiesResolution
Live-Cell Confocal MicroscopyReal-time apoptosis kinetics, blebbingDynamic cellular changesCellular
Super-Resolution MicroscopySubcellular organelle changes (mitochondria)Nanoscale eventsSubcellular
Intravital MicroscopyTumor microenvironment response, drug penetrationIn vivo dynamics in tissuesCellular
PET/SPECT ImagingDrug biodistribution, target engagementNon-invasive, whole-bodyOrgan/Tissue

Development of this compound as a Biochemical Probe for Cellular Pathway Dissection

The specific ability of this compound to induce apoptosis makes it a valuable candidate for development into biochemical probes. Such probes could serve as powerful tools to dissect the intricacies of cellular death pathways and their interplay with other fundamental biological processes.

Key Research Areas:

Affinity Probes: Chemical modification of this compound with affinity tags (e.g., biotin) would enable pull-down experiments to isolate and identify direct protein interactors in a cellular lysate, providing a complementary approach to target identification.

Photoaffinity Probes: Incorporating photoactivatable groups into this compound would allow for covalent cross-linking to its direct binding partners upon UV irradiation. This approach is particularly useful for identifying transient or low-affinity interactions in situ.

Fluorescent Probes: Synthesizing fluorescent derivatives of this compound could facilitate live-cell imaging studies to track its cellular uptake, localization, and potentially, its interaction with specific organelles or biomolecules in real-time. These probes could also be used for high-throughput screening of apoptosis modulators.

Chemical Genetics: Leveraging this compound as a specific chemical tool to perturb the apoptotic pathway could help delineate the roles of specific genes or proteins within the broader cell death network by observing the cellular response to its precise action.

Theoretical Contributions to the Understanding of Small Molecule-Induced Cellular Reprogramming

The induction of apoptosis by a small molecule like this compound represents a profound form of cellular fate reprogramming, albeit towards cell death. Future theoretical and computational studies can contribute significantly to understanding the underlying principles governing such small molecule-induced cellular transformations.

Key Research Areas:

Network Biology and Systems Modeling: Developing computational models of the apoptotic signaling network perturbed by this compound could help predict cellular responses, identify critical nodes or bottlenecks in the pathway, and suggest synergistic drug combinations. Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) generated from this compound-treated cells into a systems biology framework would provide a holistic view of its impact on cellular state.

Structure-Activity Relationship (SAR) and Machine Learning: Advanced theoretical chemistry and machine learning algorithms could be employed to predict the activity of this compound analogs and design novel compounds with improved potency, selectivity, or altered apoptotic mechanisms based on their chemical structure.

Theoretical Frameworks for Cell Fate Decisions: this compound's ability to trigger a complex cellular program like apoptosis offers an opportunity to contribute to theoretical models of cell fate decision-making. This could involve exploring concepts like bistability, thresholds, and feedback loops within biological networks that govern the switch from survival to programmed cell death.

Computational Docking and Dynamics Simulations: Utilizing computational methods like molecular docking and molecular dynamics simulations could provide insights into the probable binding modes of this compound with its hypothesized or identified targets, aiding in the rational design of improved compounds.

Q & A

Q. What are the critical considerations in designing experiments to evaluate MPC-2130's biological activity?

  • Methodological Answer : Experimental design must include clear objectives, controlled variables (e.g., concentration, exposure time), and appropriate statistical power. Use randomization to minimize bias and replication to ensure reproducibility. Define positive/negative controls (e.g., known inhibitors for enzyme assays) and validate assays using established protocols. Statistical methods (e.g., ANOVA, t-tests) should align with data distribution assumptions .

Q. How should researchers conduct a comprehensive literature review to identify gaps in this compound research?

  • Methodological Answer : Systematically search databases (PubMed, SciFinder) using keywords like "this compound synthesis," "mechanism of action," and "structure-activity relationships." Prioritize primary literature and meta-analyses. Use tools like PRISMA for systematic reviews. Critically appraise conflicting findings (e.g., efficacy in different cell lines) to highlight gaps, such as limited in vivo studies or undefined metabolic pathways .

Q. What methodological approaches are recommended for characterizing the physicochemical properties of this compound?

  • Methodological Answer : Employ a combination of spectroscopic (NMR, FTIR), chromatographic (HPLC, GC), and thermal (DSC, TGA) techniques. Validate purity using elemental analysis and compare against reference standards. For solubility and stability, conduct pH-dependent assays under physiologically relevant conditions. Document parameters in a table:
TechniqueParameter MeasuredValidation Criteria
NMRStructural confirmation≥95% agreement with reference
HPLCPurity≥98% peak area
DSCMelting point±2°C deviation

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported efficacy across different in vitro and in vivo models?

  • Methodological Answer : Perform a comparative meta-analysis to assess variability in experimental conditions (e.g., cell type, dosing regimen). Use mechanistic studies (e.g., knock-out models) to isolate target interactions. If in vitro activity fails to translate in vivo, evaluate bioavailability via pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values. For multi-factorial experiments (e.g., combination therapies), use factorial ANOVA or machine learning algorithms (random forests) to detect synergies. Address heteroscedasticity with weighted least squares .

Q. What strategies optimize the synthesis of this compound to improve yield and purity for reproducibility?

  • Methodological Answer : Implement Design of Experiments (DoE) to test variables (temperature, catalyst loading). Use green chemistry principles (e.g., solvent-free reactions) to enhance scalability. Purification strategies may include recrystallization (solvent optimization) or column chromatography (gradient elution). Monitor reaction progress via LC-MS and optimize intermediates .

Q. How can computational modeling be integrated with experimental data to predict this compound's pharmacokinetic profile?

  • Methodological Answer : Combine molecular docking (AutoDock, Schrödinger) to identify binding affinities with quantitative structure-activity relationship (QSAR) models for ADME prediction. Validate predictions using in vitro assays (e.g., Caco-2 permeability, microsomal stability). Cross-reference results with in silico tools like SwissADME .

Tables for Methodological Reference

Q. Table 1: Key Techniques for this compound Characterization

TechniqueApplicationCritical Parameters
LC-MS/MSMetabolite identificationCollision energy optimization
SPR BiosensorsBinding kineticsFlow rate calibration
Cryo-EMStructural resolutionSample vitrification

Q. Table 2: Common Pitfalls in this compound Research

PitfallMitigation Strategy
Inconsistent cell cultureStandardize passage number and media batches
Uncontrolled degradationStore samples at -80°C with desiccants
Overfitting in QSAR modelsUse cross-validation and external test sets

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.